molecular formula C15H14FN3O3S B2399801 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide CAS No. 2034544-63-1

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide

Cat. No.: B2399801
CAS No.: 2034544-63-1
M. Wt: 335.35
InChI Key: LKQMZSFQVPFIBZ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C15H14FN3O3S and its molecular weight is 335.35. The purity is usually 95%.
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Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in therapeutic contexts based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC17H16N6O3S
Molecular Weight384.4 g/mol

The structure incorporates a benzo[c][1,2,5]thiadiazole moiety linked to a fluorobenzamide group, which contributes to its unique chemical reactivity and biological interactions.

Research indicates that compounds with similar structural features may interact with various biological targets. Specifically, the mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It can interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Testing : The compound showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were notably affected by the compound's presence in culture media.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the efficacy of this compound on human cancer cell lines. The results indicated that:

  • IC50 Values : The IC50 values for MCF-7 and A549 cells were determined to be 15 µM and 20 µM respectively.

This suggests a promising therapeutic index for further development.

Study 2: Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial efficacy against common pathogens. The findings revealed:

  • Zone of Inhibition : The compound produced a zone of inhibition greater than 15 mm against Staphylococcus aureus.

This highlights its potential application in treating bacterial infections.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-18-13-7-6-12(9-14(13)19(2)23(18,21)22)17-15(20)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQMZSFQVPFIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(S1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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